

Introduction: The Role of Biphenyl-d10 in Modern Analytical Chemistry

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Compound of Interest

Compound Name: Biphenyl-d10

Cat. No.: B048426

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Biphenyl-d10 (Perdeuterated biphenyl), with the chemical formula $C_{12}D_{10}$ and CAS number 1486-01-7, is the isotopically labeled analog of biphenyl where all ten hydrogen atoms have been replaced with deuterium.[1][2] This substitution results in a mass shift of +10 atomic mass units compared to its unlabeled counterpart.[3] While chemically similar to biphenyl, this mass difference makes **Biphenyl-d10** an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analyses using mass spectrometry (MS) and in nuclear magnetic resonance (NMR) spectroscopy.[4][5]

The core principle behind its utility lies in its ability to mimic the analyte of interest (e.g., biphenyl or structurally similar aromatic compounds) through sample extraction, derivatization, and chromatographic separation, while being clearly distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[6] This co-eluting, isotopically distinct internal standard allows for the precise correction of variations in sample preparation and instrument response, thereby significantly enhancing the accuracy, precision, and robustness of quantitative methods. This guide provides a comprehensive overview of the commercial landscape for **Biphenyl-d10**, guidance on selecting the appropriate material, and a practical workflow for its application.

Caption: Chemical structures of Biphenyl and its deuterated analog, **Biphenyl-d10**.

Part 1: Commercial Availability and Supplier Overview

Biphenyl-d10 is readily available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds. The primary considerations when sourcing this material are isotopic purity, chemical purity, and the supplier's ability to provide comprehensive documentation, such as a Certificate of Analysis (CoA).

Key Supplier Comparison

| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Unit Sizes |
|------------------------------|--------------------------|----------------------------|---------------------------|------------------------|
| Sigma-Aldrich (Merck) | 329894 | 99 atom % D[3] | ≥98% (CP) | 1 g, Bulk on demand[3] |
| C/D/N Isotopes Inc. | D-0208 | 99 atom % D[7] | >98% | 1 g[8] |
| Cambridge Isotope Labs (CIL) | DLM-494 | 98 atom % D[9] | 98%[10] | 1 g, 5 g[9] |
| Carl Roth | 1L36 | 99 Atom%D[11] | Not specified | 1 g[4] |
| Zeochem AG | 300578 | ≥99.00 %(mol) D Content[2] | Not specified | 1 g, On demand[2] |

Expert Insight: Interpreting the Certificate of Analysis (CoA)

When procuring **Biphenyl-d10**, a critical evaluation of the lot-specific CoA is paramount. Do not rely solely on the catalog specifications.

- **Isotopic Purity (Atom % D):** This value indicates the percentage of molecules that are fully deuterated. For most quantitative mass spectrometry applications, an isotopic purity of ≥98 atom % D is required to prevent signal overlap from partially deuterated species into the analyte's mass channel. For high-sensitivity assays, 99 atom % D or higher is strongly recommended.[3][7]
- **Chemical Purity:** This is typically determined by techniques like Gas Chromatography (GC) or ¹H-NMR. It indicates the presence of non-isotopically labeled impurities. A crucial aspect

to verify is the absence of unlabeled biphenyl. The presence of unlabeled biphenyl in the internal standard solution will lead to an overestimation of the analyte concentration.

- ¹H-NMR Analysis: The CoA should include a proton NMR spectrum. For a high-purity **Biphenyl-d10** sample, the proton signals should be minimal, confirming a high degree of deuteration.[2]

Part 2: Practical Application Workflow: Biphenyl-d10 as an Internal Standard in LC-MS/MS

The following protocol outlines a validated, field-proven workflow for utilizing **Biphenyl-d10** as an internal standard for the quantification of a target analyte (e.g., Biphenyl or a similar compound) in a complex matrix like plasma or environmental water.

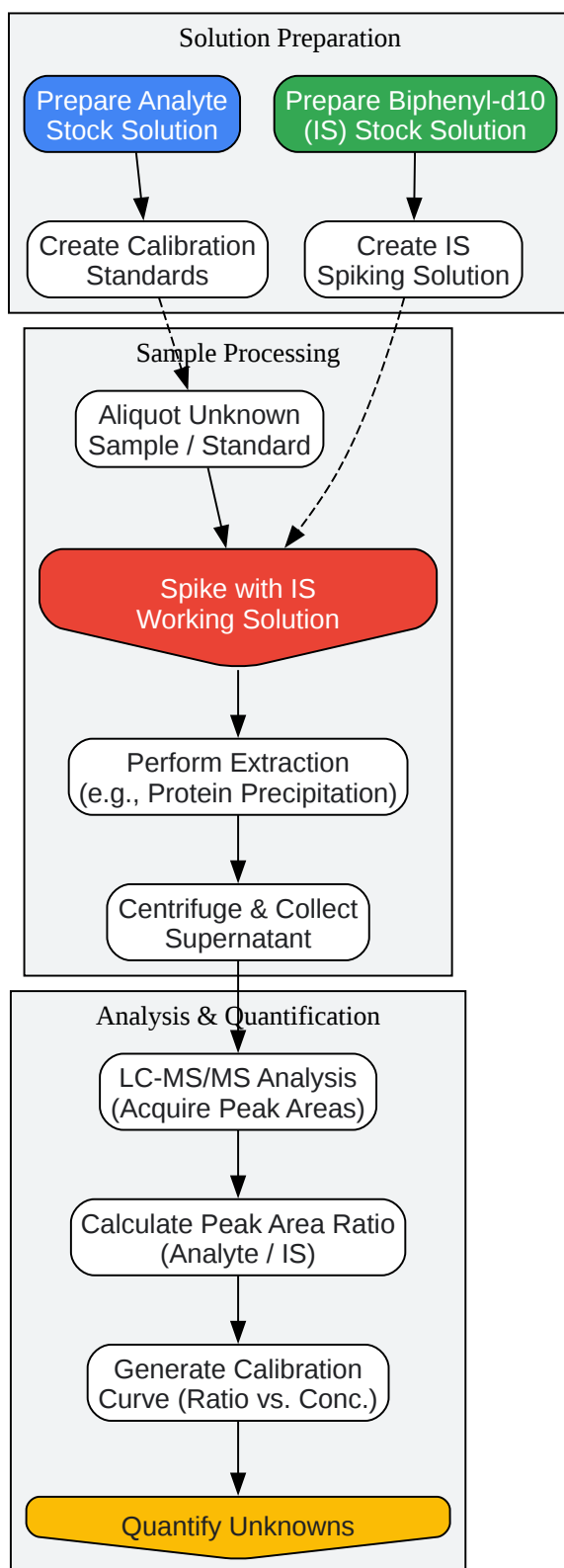
Objective: To achieve accurate and precise quantification of an analyte by correcting for matrix effects and procedural variability.

Methodology

- Preparation of Stock Solutions:
 - Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of the analyte standard, dissolve in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask, and bring to volume.
 - Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~10 mg of **Biphenyl-d10**, dissolve in the same solvent in a 10 mL volumetric flask, and bring to volume. Store both stocks at -20°C.
- Preparation of Working Solutions:
 - Calibration Standards: Perform serial dilutions of the Analyte Stock to prepare a series of calibration standards spanning the expected concentration range of the unknown samples (e.g., 1 ng/mL to 1000 ng/mL).
 - IS Spiking Solution: Dilute the IS Stock to a constant concentration (e.g., 100 ng/mL). The chosen concentration should result in a robust signal in the mass spectrometer, typically near the mid-point of the calibration curve's response.

- Sample Preparation (Protein Precipitation Example):
 - Pipette 100 µL of each calibration standard, QC sample, and unknown sample into separate microcentrifuge tubes.
 - Crucial Step: Add a fixed volume (e.g., 10 µL) of the IS Spiking Solution to every tube (except for blank matrix blanks). This ensures a constant concentration of the internal standard across the entire analytical batch.
 - Vortex briefly to mix.
 - Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Develop a chromatographic method that provides good separation of the analyte from matrix interferences. Ideally, the analyte and **Biphenyl-d10** should co-elute.
 - Set up the mass spectrometer to monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and **Biphenyl-d10** (one for quantification, one for confirmation).
- Data Processing and Quantification:
 - For each injection, integrate the peak areas for both the analyte and the **Biphenyl-d10** internal standard.
 - Calculate the Peak Area Ratio (PAR) for each standard and sample: $PAR = (\text{Peak Area of Analyte}) / (\text{Peak Area of } \mathbf{Biphenyl-d10})$
 - Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in unknown samples by interpolating their PAR values from the calibration curve. The use of the ratio corrects for any sample-to-sample variation in injection volume or matrix-induced ion suppression/enhancement.



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Caption: Workflow for using **Biphenyl-d10** as an internal standard in quantitative LC-MS.

Part 3: Safety, Handling, and Storage

As a laboratory chemical, **Biphenyl-d10** requires careful handling. The safety profile is largely similar to that of unlabeled biphenyl.

Summary of Hazard Information

| Hazard Category | GHS Pictogram(s) | Signal Word | Key Hazard Statements |
|-----------------------|-----------------------------|-------------|---|
| Health Hazards | GHS07 (Exclamation Mark)[3] | Warning[3] | H315: Causes skin irritation.[1][12] H319: Causes serious eye irritation.[1][12] H335: May cause respiratory irritation.[1][12] |
| Environmental Hazards | GHS09 (Environment)[3] | Warning | H410: Very toxic to aquatic life with long lasting effects.[3] |

Source: Sigma-Aldrich, Zeochem AG Safety Data Sheets[1][3][12]

Handling and Storage Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., Nitrile), safety glasses with side-shields, and a lab coat.[1]
- Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. [1][10] Room temperature storage is generally acceptable.[7]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or water courses.[1]

Conclusion

Biphenyl-d10 is a critical reagent for any laboratory performing quantitative analysis of biphenyl and related aromatic compounds. Its commercial availability from multiple specialized suppliers ensures a steady supply for research and development needs. The key to its successful implementation lies not just in sourcing the material, but in understanding the critical quality attributes, such as isotopic and chemical purity, and applying it correctly within a validated analytical workflow. By following the principles of using a stable isotope-labeled internal standard, researchers can significantly improve the reliability and accuracy of their data, a cornerstone of scientific integrity in drug development and environmental analysis.

References

- Safety Data Sheet: **Biphenyl-d10**. Chemdiox (for Zeochem AG). [Link]
- Chemical Properties of **Biphenyl-d10** (CAS 1486-01-7). Cheméo. [Link]
- Safety Data Sheet: **Biphenyl-d10**. Chemdiox (for Zeochem AG, GHS 3 version). [Link]
- **Biphenyl-d10** | ZEOTOPE. Zeochem AG. [Link]
- **Biphenyl-d10** | C12H10 | CID 137030.
- Safety Data Sheet: **Biphenyl-d10**. Chemdiox (for Zeochem AG, OSHA version). [Link]
- Safety Data Sheet: Biphenyl D10. Carl ROTH. [Link]
- **Biphenyl-d10**, 99 atom % D | 329894-1G | SIGMA-ALDRICH.
- **Biphenyl-d10**. NIST WebBook. [Link]
- Biphenyl D10, CAS No. 1486-01-7. Carl ROTH. [Link]
- **BIPHENYL-D10**, 99
- biphenyl (d10, 98%). Eurisotop. [Link]
- ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental).
- bmse000506 Biphenyl. BMRB. [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]
- Crystal Structures of Novel Phenyl Fulgides. MDPI. [Link]

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Sources

- 1. sds.chemdax.com [sds.chemdax.com]
- 2. Biphenyl-d10 | ZEOTOPE [zeotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Biphenyl D10, CAS No. 1486-01-7 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. scispace.com [scispace.com]
- 7. cdn isotopes.com [cdn isotopes.com]
- 8. cdn isotopes.com [cdn isotopes.com]
- 9. BIPHENYL | Eurisotop [eurisotop.com]
- 10. isotope.com [isotope.com]
- 11. carlroth.com [carlroth.com]
- 12. sds.chemdax.com [sds.chemdax.com]
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